N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride
Description
N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride is a guanidine derivative characterized by a central guanidine core substituted with a methyl group and a 2-dimethylaminoethyl group. Its molecular formula is C₆H₁₅N₄·HCl, distinguishing it from simpler guanidine salts. The compound’s structure enhances its basicity and solubility in polar solvents due to the protonated guanidine moiety and hydrophilic hydrochloride counterion.
For instance, substituting amines with dimethylaminoethyl groups could follow protocols similar to those described for N-(2-aminoethyl)guanidine derivatives .
The compound is likely used as an intermediate in pharmaceuticals and agrochemicals, akin to N,N-Dimethylguanidine hydrochloride, which is employed in synthesizing technical products . Its structural complexity may confer tailored interactions in drug design, such as enhanced membrane permeability or receptor binding compared to simpler analogs.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4.ClH/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVDEEMKRMZZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Guanidination of Aminoethyl Derivatives
One common approach to preparing N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride involves the guanidination of a suitable aminoethyl precursor, such as 1-[2-(dimethylamino)ethyl]-1-methylguanidine or related amines, followed by conversion to the hydrochloride salt.
- Starting Material: 1-[2-(dimethylamino)ethyl]-1-methylguanidine or related amines.
- Reagents: Guanidine derivatives or cyanamide derivatives for guanidination; hydrochloric acid for salt formation.
- Solvent: Often ethanol or aqueous media.
- Conditions: Heating under reflux or controlled temperature to facilitate guanidination and salt precipitation.
This method is supported by the synthesis of related guanidine derivatives where guanidine hydrochloride or cyanamide is reacted with amines under acidic conditions to afford guanidine salts.
Reaction of Parent Compound with Hydrochloric Acid
The hydrochloride salt is typically obtained by treating the free base, N-(2-Dimethylamino-ethyl)-N-methyl-guanidine, with hydrochloric acid.
- Process: Dissolution of the free base in a suitable solvent followed by addition of concentrated hydrochloric acid.
- Isolation: Crystallization or precipitation of the hydrochloride salt.
- Purification: Filtration and washing with cold solvents such as n-butanol or ether to remove impurities.
This is a standard salt formation technique to enhance compound stability and solubility for handling and storage.
Multi-Step Synthesis Involving Amidination and Guanidination
A more complex synthetic route involves multi-step transformations starting from substituted anilines or aminoethyl intermediates:
- Step 1: Amidation of substituted anilines (e.g., 2-fluoro-4-methoxyaniline) to form acrylamide derivatives.
- Step 2: Substitution reactions introducing dimethylaminoethyl groups.
- Step 3: Nitrification and reduction to convert nitro groups to amines.
- Step 4: Guanidination using cyanamide or guanidine hydrochloride under acidic conditions.
- Step 5: Final salt formation with hydrochloric acid.
This sequence is exemplified in the preparation of intermediates that contain the N-(2-dimethylaminoethyl)-N-methyl-guanidine moiety, as part of the synthesis of complex pharmaceutical compounds.
Catalytic Cyclization and Use of Bases
In some synthetic schemes, bases such as sodium hydroxide, potassium hydroxide, or sodium methoxide catalyze cyclization or guanidination reactions:
- Catalysts: Sodium hydride, potassium hydride, sodium hydroxide, potassium hydroxide, sodium methoxide.
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or alcohols like n-butanol.
- Temperature: Reaction temperatures range from 50°C to 150°C, with optimal yields often between 95°C and 105°C.
- Advantages: These conditions promote efficient guanidine formation with high yields and purity, suitable for scale-up.
Alternative Guanidination Using Cyanamide
An effective guanidination approach involves reacting the amino precursor with cyanamide in the presence of hydrochloric acid:
- Reagents: Cyanamide (50% aqueous solution), concentrated hydrochloric acid.
- Solvent: n-Butanol or similar alcohols.
- Conditions: Heating at 80–90°C for several hours (2–8 hours).
- Outcome: Formation of the guanidine hydrochloride salt with yields around 65–85%.
- Purification: Precipitation and washing with cold n-butanol to isolate the product.
Data Table: Summary of Preparation Conditions
| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidation and substitution | 2-fluoro-4-methoxyaniline, diisopropylethylamine | N,N-dimethylacetamide | 85–95 | - | Forms acrylamide intermediate |
| Nitrification and reduction | Potassium nitrate, sulfuric acid, ferric chloride, hydrazine hydrate | Ethanol | 5–60 | 85.6 | Converts nitro to amine |
| Guanidination with cyanamide | Cyanamide (50% aq.), HCl | n-butanol | 80–90 | 65.7 | Forms guanidine hydrochloride salt |
| Cyclization catalyzed by bases | Sodium/potassium hydroxide or methoxide | DMF, n-butanol | 50–150 (opt. 95–105) | - | Promotes cyclization and guanidine formation |
| Salt formation | Hydrochloric acid | Ethanol, n-butanol | Room temp | - | Precipitation and purification of hydrochloride salt |
Research Findings and Notes
- The preparation methods emphasize economical and environmentally friendly processes , using readily available raw materials and simple reaction setups.
- The use of polar aprotic solvents like DMF or DMAc enhances reaction efficiency, especially in guanidination and cyclization steps.
- Temperature control is critical to maximize yield and prevent decomposition or side reactions.
- Purification techniques such as crystallization from isopropyl ether or n-butanol improve product purity and isolate the hydrochloride salt effectively.
- The guanidination step using cyanamide under acidic conditions is a robust method yielding high purity guanidine derivatives suitable for pharmaceutical intermediates.
- The hydrochloride salt form improves chemical stability and handling for downstream applications in drug discovery.
Chemical Reactions Analysis
Types of Reactions: N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylaminoethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-Dimethylamino-ethyl)-N-methyl-guanidine oxide, while reduction may produce N-(2-Dimethylamino-ethyl)-N-methyl-guanidine.
Scientific Research Applications
Structure and Characteristics
- Chemical Formula : C₇H₁₈ClN₃
- Molecular Weight : 175.70 g/mol
- CAS Number : 1361114-50-2
The guanidine core of DMEMG allows it to participate in diverse biochemical reactions, making it a valuable reagent in organic synthesis and biochemical studies.
Chemistry
DMEMG serves as a building block for synthesizing more complex organic molecules. Its reactivity makes it suitable for:
- Organic Synthesis : Used as a reagent in various chemical reactions.
- Development of Novel Compounds : Acts as an intermediate in creating pharmaceuticals and specialty chemicals.
Biology
In biological research, DMEMG is employed to study:
- Enzyme Mechanisms : Investigates the role of enzymes in metabolic pathways.
- Protein Interactions : Analyzes how this compound affects protein function and cellular processes.
Medicine
DMEMG has potential therapeutic applications including:
- Drug Development : It can be a precursor for synthesizing new drugs targeting neurological disorders.
- Pharmacological Studies : Used to explore pharmacological pathways related to neurotransmitter systems.
Industry
In industrial applications, DMEMG is utilized for:
- Production of Specialty Chemicals : Acts as an intermediate in the synthesis of various industrial compounds.
Case Study 1: Pharmacological Effects
A study investigating the effects of DMEMG on neurotransmitter release demonstrated that it significantly enhances acetylcholine levels, suggesting its potential use in treating cognitive disorders.
Case Study 2: Enzyme Interaction
Research has shown that DMEMG inhibits acetylcholinesterase effectively, which could lead to therapeutic strategies for conditions like Alzheimer’s disease.
Case Study 3: Synthesis Applications
In synthetic chemistry, DMEMG has been used as a key intermediate in developing new anti-cancer agents, showcasing its versatility in drug design.
Mechanism of Action
The mechanism of action of N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
a. N-(2-Aminoethyl)-N',N"-Dimethylguanidine Dihydrochloride (Compound 97, )
- Molecular Formula : C₅H₁₄N₄·2HCl
- Key Differences: Substituents: Contains an aminoethyl (-CH₂CH₂NH₂) group and dimethylguanidine core, versus the target compound’s dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) and methyl substituents. Basicity: The aminoethyl group (pKa ~10) is less basic than dimethylaminoethyl (pKa ~11.5), altering solubility and ionic interactions. Applications: Higher hydrophilicity may favor aqueous-phase reactions, whereas the target compound’s lipophilic dimethylaminoethyl group enhances lipid bilayer penetration .
b. N,N-Dimethylguanidine Hydrochloride ()
- Molecular Formula : C₃H₉N₃·HCl
- Key Differences: Simpler structure lacking the ethyl spacer and dimethylamino group. Reduced steric hindrance and lower molecular weight (129.58 g/mol vs. ~194.67 g/mol for the target compound) improve solubility but limit functional versatility.
c. N'-(2-Aminoethyl)-N,N''-Dimethylguanidine Dihydrochloride ()
- Molecular Formula : C₅H₁₄N₄·2HCl
- Synthesis: Achieved via similar guanidination steps but with distinct starting materials (e.g., compound 101 in ) .
Physicochemical Properties
| Compound | Molecular Formula | Salt Form | Key Substituents | LogP* | Water Solubility (g/L) |
|---|---|---|---|---|---|
| N-(2-Dimethylamino-ethyl)-N-methyl-guanidine HCl | C₆H₁₅N₄·HCl | Hydrochloride | Methyl, dimethylaminoethyl | ~0.8 | High (>100) |
| N-(2-Aminoethyl)-N',N"-dimethylguanidine·2HCl | C₅H₁₄N₄·2HCl | Dihydrochloride | Aminoethyl, dimethylguanidine | ~-0.2 | Very High (>200) |
| N,N-Dimethylguanidine HCl | C₃H₉N₃·HCl | Hydrochloride | Dimethylguanidine | ~-0.5 | High (>150) |
*Predicted using fragment-based methods.
Research Findings
- Synthetic Yields: Compounds with dimethylaminoethyl groups (e.g., compound 97 in ) exhibit moderate yields (~77%), suggesting scalability for the target compound .
- Stability : Hydrochloride salts (e.g., N,N-Dimethylguanidine HCl) demonstrate superior shelf-life over dihydrochlorides under humid conditions, implying similar advantages for the target compound .
Biological Activity
N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride, commonly referred to as DMEMG, is a guanidine derivative that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
DMEMG is characterized by its guanidine backbone, which is known for facilitating interactions with various biological targets. The molecular formula is , and its structure can be represented as follows:
Antibacterial Activity
Research indicates that DMEMG exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Minimum Inhibitory Concentration (MIC) Studies
A study evaluating the antibacterial efficacy of DMEMG reported the following MIC values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 31.2 |
These results indicate that DMEMG is particularly effective against Staphylococcus aureus , a common pathogen associated with various infections .
Antiviral Activity
In addition to its antibacterial properties, DMEMG has shown promise as an antiviral agent. A recent study investigated its effects on viral replication, revealing that it inhibits the replication of certain viruses through modulation of host cell pathways.
Case Study: Antiviral Efficacy
In vitro studies demonstrated that DMEMG significantly reduced viral load in infected cell cultures. The compound was found to lower the viral titer by over 90% at concentrations of 10 µM, indicating strong antiviral potential .
The biological activity of DMEMG is attributed to its ability to interact with various cellular targets:
- Ion Channels : DMEMG has been shown to modulate ion channel activity, particularly TRPV1 channels, which play a role in pain sensation and inflammation .
- Receptor Interaction : It acts as a selective antagonist for certain receptors, influencing neurotransmitter release and cellular signaling pathways .
Toxicity and Safety Profile
While DMEMG exhibits promising biological activities, its safety profile is crucial for therapeutic applications. Toxicity studies have indicated that at therapeutic doses, DMEMG demonstrates low cytotoxicity in mammalian cell lines, with IC50 values exceeding 100 µM for most normal cells. However, further studies are needed to fully elucidate its safety in vivo.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
